3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one
Overview
Description
3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C28H30O4 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry and Synthesis
Research in green chemistry has led to the development of environmentally benign methods for synthesizing complex molecules. For instance, Gu et al. (2009) reported on a practical, pilot-scale method for preparing 5,5′-methylenebis(benzotriazole), a molecule with applications in metal passivation and light-sensitive materials, through an efficient and environmentally friendly process (Gu, Yu, Zhang, & Xu, 2009).
Environmental Fate of Chemicals
The environmental fate and potential risks of novel brominated flame retardants have been critically reviewed by Zuiderveen, Slootweg, and de Boer (2020), highlighting the need for more research on their occurrence, environmental fate, and toxicity. This review emphasizes the importance of understanding the environmental impact of such chemicals (Zuiderveen, Slootweg, & de Boer, 2020).
Sustainable Alternatives and Materials
Chernyshev, Kravchenko, and Ananikov (2017) discussed the significance of 5-Hydroxymethylfurfural (HMF) and its derivatives from plant biomass as sustainable alternatives to non-renewable hydrocarbon sources. This review highlights the potential of HMF in the production of various materials and fuels, showcasing the move towards more sustainable chemical sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Antioxidant Compounds
The search for antioxidants in chemistry is ongoing, with Laroum et al. (2019) reporting on the facile synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones, indicating the continuous effort in finding new antioxidant compounds for various applications (Laroum, Boulcina, Bensouici, & Debache, 2019).
DNA Interactions and Medical Applications
The interaction of certain compounds with DNA, such as the binding specificity of Hoechst 33258 to AT-rich sequences in the DNA minor groove, has implications for chromosome and nuclear staining in biological research, providing a foundation for various medical and biological applications (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
It is known that similar compounds often target proteins or enzymes involved in critical cellular processes .
Mode of Action
It is known that it interacts with its targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Carvacrolphthalein is synthesized in the cytosol of plants of the Labiatae family via a mevalonic acid pathway
Pharmacokinetics
The physicochemical and pharmacokinetic properties of Carvacrolphthalein meet the parameters set by Lipinski, Veber, and Egan for developing it as a favorable drug . These properties include gastrointestinal (GI) absorption, ability to permeate the blood-brain barrier (BBB permeant), and a reasonable inhibition profile of CYP450 complex enzymes . These properties impact the compound’s bioavailability, making it a potential candidate for drug development.
Result of Action
Recent studies using in vitro and in vivo models have revealed the potential of carvacrolphthalein as an emerging anticancer compound . It is suggested that it treats cancer in a dose-dependent manner with respect to its metabolic interventions .
Properties
IUPAC Name |
3,3-bis(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O4/c1-15(2)20-13-25(29)17(5)11-23(20)28(22-10-8-7-9-19(22)27(31)32-28)24-12-18(6)26(30)14-21(24)16(3)4/h7-16,29-30H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLMEVSSJQXXES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428793 | |
Record name | ST50826355 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6869-00-7 | |
Record name | ST50826355 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.